L-Lysine, glycyl-L-valyl-

Description

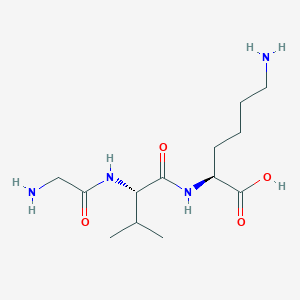

Structure

3D Structure

Properties

CAS No. |

71227-72-0 |

|---|---|

Molecular Formula |

C13H26N4O4 |

Molecular Weight |

302.37 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C13H26N4O4/c1-8(2)11(17-10(18)7-15)12(19)16-9(13(20)21)5-3-4-6-14/h8-9,11H,3-7,14-15H2,1-2H3,(H,16,19)(H,17,18)(H,20,21)/t9-,11-/m0/s1 |

InChI Key |

FNXSYBOHALPRHV-ONGXEEELSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structure of Glycyl-L-valyl-L-lysine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the chemical structure and physicochemical properties of the tripeptide Glycyl-L-valyl-L-lysine (Gly-Val-Lys). It includes an overview of standard experimental protocols for structural elucidation and visual representations of its molecular arrangement and analytical workflows.

Core Molecular Structure

Glycyl-L-valyl-L-lysine is an oligopeptide composed of three amino acid residues linked by two peptide bonds.[1][2] The sequence begins with an N-terminal Glycine residue, followed by a central L-valine residue, and terminates with a C-terminal L-lysine residue.

-

N-Terminus (Glycine): The sequence starts with Glycine (Gly), the simplest amino acid, which has a single hydrogen atom as its side chain. This residue provides a free amino group (-NH2).

-

Central Residue (L-Valine): The central amino acid is L-Valine (Val), which features a hydrophobic isopropyl side chain.

-

C-Terminus (L-Lysine): The sequence ends with L-Lysine (Lys), which provides a free carboxyl group (-COOH). Its side chain consists of a butyl group capped with an amino group (- (CH₂)₄-NH₂). This side chain is basic and positively charged at physiological pH.[3]

-

Peptide Bonds: The residues are connected by planar and rigid peptide (amide) bonds. The first bond links the carboxyl group of Glycine to the amino group of Valine. The second links the carboxyl group of Valine to the α-amino group of Lysine.

The systematic IUPAC name for this tripeptide is (2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]hexanoic acid.[1]

Physicochemical Data

The properties of Gly-Val-Lys are dictated by its constituent amino acids, particularly the three ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the ε-amino group on the Lysine side chain.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆N₄O₄ | PubChem[1] |

| Molecular Weight | 302.37 g/mol | PubChem[1][4] |

| Monoisotopic Mass | 302.19540532 Da | PubChem[1] |

| pKa (α-carboxyl) | ~2.18 (Lysine C-terminus) | Standard Value[5][6] |

| pKa (α-amino) | ~9.78 (Glycine N-terminus) | Standard Value[7] |

| pKa (Lysine Side Chain) | ~10.53 - 10.79 | Standard Value[5][6] |

| Isoelectric Point (pI) | Calculated to be basic | See note below |

Note on Isoelectric Point (pI): The pI is the pH at which the peptide has a net-zero charge. For Gly-Val-Lys, there is one acidic group (the C-terminal carboxyl) and two basic groups (the N-terminal amino and the Lysine side-chain amino). The pI is therefore calculated by averaging the pKa values of the two positively charged groups (the two amino groups). Using typical pKa values of ~9.6 for the N-terminus and ~10.5 for the Lysine side chain, the pI is basic, approximately (9.60 + 10.53) / 2 = 10.07.[3][5][8]

Structural Diagrams

The following diagram illustrates the sequential connectivity of the amino acid residues and their key functional groups.

Experimental Protocols for Structure Elucidation

The precise structure, sequence, and conformation of Gly-Val-Lys are confirmed using standard analytical techniques in proteomics and chemistry.

Tandem MS is a primary method for determining the amino acid sequence of a peptide.[9][10]

-

Sample Preparation & Ionization: The purified Gly-Val-Lys sample is dissolved in a suitable solvent and introduced into the mass spectrometer. Electrospray ionization (ESI) is typically used to generate protonated, gas-phase peptide ions, such as [M+H]⁺.

-

First Mass Analysis (MS1): The first mass analyzer (e.g., a quadrupole) selects the peptide ion of interest based on its mass-to-charge (m/z) ratio, which for Gly-Val-Lys would be approximately 303.2 [M+H]⁺.

-

Fragmentation: The selected precursor ions are passed into a collision cell. Here, they collide with an inert gas (e.g., argon or nitrogen), which induces fragmentation along the peptide backbone, primarily at the peptide bonds. This process is known as Collision-Induced Dissociation (CID).

-

Second Mass Analysis (MS2): The resulting fragment ions are analyzed in a second mass analyzer (e.g., a time-of-flight or Orbitrap analyzer), producing the MS/MS spectrum.

-

Data Interpretation: The MS/MS spectrum contains series of fragment ions (b-ions and y-ions). The mass differences between consecutive peaks in a series correspond to the mass of a specific amino acid residue, allowing for the de novo reconstruction of the peptide sequence.[9][11]

The following diagram outlines this experimental workflow.

While MS confirms the primary sequence, NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[12][13]

-

Sample Preparation: A concentrated (~0.5 mM or higher), pure sample of the peptide is dissolved in a suitable solvent, typically 90% H₂O / 10% D₂O, at a specific pH and temperature.[12][14]

-

Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key 2D experiments for peptides include:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled through a few chemical bonds (e.g., within a single amino acid residue).

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, helping to identify all protons belonging to a specific amino acid residue.[15]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation.[12][15]

-

-

Resonance Assignment: The signals (resonances) in the spectra are assigned to specific protons in the peptide sequence. This is a step-by-step process of linking adjacent amino acid spin systems using sequential NOE connectivities.[12]

-

Structure Calculation: The distance restraints obtained from NOESY spectra, along with dihedral angle restraints from scalar coupling constants, are used as input for computational algorithms to calculate a family of 3D structures consistent with the experimental data.[12]

-

Structure Validation: The quality of the final calculated structure is assessed using various statistical and chemical validation tools.

References

- 1. L-Lysine, glycyl-L-valyl- | C13H26N4O4 | CID 9817869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tripeptide - Wikipedia [en.wikipedia.org]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. Gly-Lys-Val | C13H26N4O4 | CID 145455661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ch27 pKa and pI values [chem.ucalgary.ca]

- 6. peptideweb.com [peptideweb.com]

- 7. Amino Acids [vanderbilt.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 15. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Gly-Val-Lys Peptide Sequence and its Properties

This technical guide provides a comprehensive overview of the tripeptide Gly-Val-Lys (GVK), including its physicochemical properties, synthesis protocols, and potential biological significance. Due to the limited direct experimental data on the Gly-Val-Lys sequence, this guide also explores the properties of its permutations, Gly-Lys-Val (GKV) and Val-Lys-Gly (VKG), and discusses the roles of its constituent amino acids to infer potential functionalities.

Physicochemical Properties

The physicochemical properties of a peptide are fundamental to understanding its behavior in biological systems, including its solubility, stability, and potential for interaction with other molecules. Quantitative data for the permutations of Gly-Val-Lys are summarized below.

| Property | Gly-Lys-Val (GKV)[1] | Val-Lys-Gly (VKG)[2] |

| Molecular Formula | C13H26N4O4 | C13H26N4O4 |

| Molecular Weight | 302.37 g/mol | 302.37 g/mol |

| Exact Mass | 302.19540532 Da | 302.19540532 Da |

| XLogP3 | -3.2 | -3.2 |

| Hydrogen Bond Donor Count | 5 | 5 |

| Hydrogen Bond Acceptor Count | 5 | 5 |

| Rotatable Bond Count | 10 | 10 |

| Topological Polar Surface Area | 148 Ų | 148 Ų |

| Formal Charge | 0 | 0 |

| Isoelectric Point (pI) (Predicted) | Basic | Basic |

Synthesis and Experimental Protocols

The synthesis of Gly-Val-Lys and its permutations can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. Below is a generalized methodology based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

Objective: To synthesize the tripeptide Gly-Val-Lys-OH.

Materials:

-

Rink Amide resin or pre-loaded Wang resin

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, Fmoc-Gly-OH)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution (20% piperidine in DMF)

-

Solvents (N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Reaction vessel

-

Shaker

Methodology:

-

Resin Swelling: The resin is swelled in DMF for 15-30 minutes in the reaction vessel.

-

First Amino Acid Coupling (Lysine):

-

If using a pre-loaded resin, this step is skipped.

-

For a non-preloaded resin, the C-terminal amino acid (Fmoc-Lys(Boc)-OH) is coupled to the resin.

-

The Fmoc-Lys(Boc)-OH is activated with a coupling reagent and a base in DMF.

-

The activated amino acid solution is added to the resin and agitated for 1-2 hours.

-

The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

-

-

Fmoc Deprotection:

-

The resin is washed with DMF.

-

The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 10-20 minutes.

-

The resin is then washed thoroughly with DMF to remove residual piperidine.

-

-

Second Amino Acid Coupling (Valine):

-

Fmoc-Val-OH is activated with the coupling reagent and base in DMF.

-

The activated amino acid is added to the deprotected resin and agitated for 1-2 hours.

-

The resin is washed with DMF.

-

-

Fmoc Deprotection:

-

The Fmoc group is removed with 20% piperidine in DMF as described in step 3.

-

-

Third Amino Acid Coupling (Glycine):

-

Fmoc-Gly-OH is activated and coupled to the resin as described in step 4.

-

-

Final Fmoc Deprotection:

-

The terminal Fmoc group is removed using 20% piperidine in DMF.

-

-

Cleavage and Deprotection:

-

The peptide-resin is washed with DCM and dried.

-

The peptide is cleaved from the resin, and the side-chain protecting group (Boc on Lysine) is removed by treatment with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours.

-

-

Peptide Precipitation and Purification:

-

The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Biological Activity and Potential Significance

While specific biological activities for the Gly-Val-Lys tripeptide are not well-documented in publicly available literature, the properties of its constituent amino acids provide clues to its potential functions.

-

Glycine (Gly): As the simplest amino acid, glycine provides flexibility to the peptide backbone. It is a key component of many structural proteins and can act as a neurotransmitter.

-

Valine (Val): A hydrophobic, branched-chain amino acid, valine contributes to the hydrophobic interactions that are crucial for protein folding and stability.

-

Lysine (Lys): With its positively charged side chain at physiological pH, lysine is involved in electrostatic interactions, protein-protein interactions, and post-translational modifications. It is often found in the active sites of enzymes.

The combination of a flexible glycine, a hydrophobic valine, and a positively charged lysine suggests that Gly-Val-Lys could participate in a variety of biological processes, including:

-

Enzyme Substrate or Inhibitor: The sequence may fit into the active site of certain proteases or other enzymes.

-

Cell-Penetrating Peptides: The cationic nature of lysine can facilitate interaction with negatively charged cell membranes, a characteristic of some cell-penetrating peptides.

-

Bioactive Peptide Fragment: Gly-Val-Lys may be a fragment of a larger protein that is released upon enzymatic cleavage and exhibits its own biological activity. For instance, elastin-derived peptides containing Val-Gly sequences have been shown to be chemotactic for fibroblasts and monocytes[3].

Signaling Pathways and Logical Relationships

Specific signaling pathways directly involving the Gly-Val-Lys tripeptide have not been identified. However, a logical workflow for investigating the biological activity and potential signaling pathways of a novel peptide like Gly-Val-Lys is presented below.

Conclusion

The tripeptide Gly-Val-Lys represents a simple yet potentially versatile biomolecule. While direct experimental data on its biological functions are scarce, its physicochemical properties and the nature of its constituent amino acids suggest potential roles in various biological processes. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis and investigation of Gly-Val-Lys and other novel peptides, which could be valuable for researchers in drug discovery and development. Further studies are warranted to elucidate the specific biological activities and potential therapeutic applications of this peptide.

References

Gly-Val-Lys Tripeptide: An Examination of Potential Biological Significance

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of the tripeptide Gly-Val-Lys (GVK). While direct research on the specific biological functions of this tripeptide is limited, this document explores its potential roles based on the individual properties of its constituent amino acids and the general principles of peptide biochemistry.

Introduction to Gly-Val-Lys

The Gly-Val-Lys tripeptide is a molecule composed of three amino acids: Glycine, Valine, and Lysine, linked by peptide bonds. Its structure dictates its potential physicochemical properties and, consequently, its possible biological interactions.

Below is a representation of the Gly-Val-Lys tripeptide structure.

Caption: Chemical structure of the Gly-Val-Lys tripeptide.

Physicochemical Properties and Potential Biological Interactions

The biological activity of a peptide is intrinsically linked to the physicochemical properties of its amino acid residues.

| Amino Acid | Property | Potential Contribution to Gly-Val-Lys Function |

| Glycine (Gly) | Smallest amino acid, achiral, provides flexibility. | May allow the peptide to adopt various conformations, potentially enabling it to interact with a wider range of biological targets. |

| Valine (Val) | Hydrophobic, branched-chain amino acid. | Could facilitate insertion into lipid bilayers or interaction with hydrophobic pockets of proteins. |

| Lysine (Lys) | Positively charged (basic), hydrophilic. | Likely to engage in electrostatic interactions with negatively charged molecules such as DNA, acidic proteins, or cell membranes. |

Due to this combination of properties, the Gly-Val-Lys tripeptide is amphipathic, possessing both hydrophobic and hydrophilic characteristics. This duality suggests potential interactions at lipid-water interfaces, such as cell membranes.

Hypothetical Biological Significance and Future Research Directions

Currently, there is a notable absence of published research detailing specific biological activities, signaling pathways, or therapeutic applications for the Gly-Val-Lys tripeptide. However, based on the properties of its components and the known functions of other tripeptides, several hypothetical roles can be postulated, which may guide future research.

An In-depth Technical Guide to the Investigation of the Tripeptide Gly-Val-Lys

Audience: Researchers, scientists, and drug development professionals.

Introduction

The vast and intricate world of peptide research continually unveils novel sequences with therapeutic and biological potential. Tripeptides, in particular, represent a class of molecules that balance structural simplicity with the capacity for significant biological activity. This technical guide focuses on the tripeptide Glycyl-L-Valyl-L-Lysine (Gly-Val-Lys), a sequence whose specific biological role and history in dedicated research are not extensively documented in publicly available literature.

The absence of a comprehensive research history for Gly-Val-Lys presents a unique opportunity for novel investigation. This document serves as a foundational guide for researchers aiming to explore the synthesis, purification, characterization, and potential biological activities of this and other novel short-chain peptides. By providing detailed experimental protocols and frameworks for data analysis, this guide aims to equip scientists with the necessary tools to systematically investigate the potential of Gly-Val-Lys in peptide research and drug development.

While specific data for Gly-Val-Lys is limited, we will draw upon established methodologies in peptide science to outline a comprehensive research plan. This includes protocols for solid-phase and solution-phase synthesis, purification via high-performance liquid chromatography (HPLC), and characterization using mass spectrometry. Furthermore, we will present a hypothetical signaling pathway to illustrate how the biological function of a novel peptide like Gly-Val-Lys could be elucidated.

Physicochemical Properties of Gly-Val-Lys and Its Isomers

A fundamental step in the investigation of a novel peptide is the characterization of its basic physicochemical properties. These properties can provide insights into the peptide's potential behavior in biological systems. For comparative purposes, the properties of Gly-Val-Lys and its common isomers are summarized below.

| Property | Gly-Val-Lys | Gly-Lys-Val[1] | Val-Lys-Gly[2] |

| Molecular Formula | C₁₃H₂₆N₄O₄ | C₁₃H₂₆N₄O₄ | C₁₃H₂₆N₄O₄ |

| Molecular Weight | 302.37 g/mol | 302.37 g/mol | 302.37 g/mol |

| IUPAC Name | (2S)-2-({(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl}amino)-6-aminohexanoic acid | (2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-methylbutanoic acid | 2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]acetic acid |

| Canonical SMILES | CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN | CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)CN | CC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of a tripeptide such as Gly-Val-Lys.

Peptide Synthesis

The synthesis of Gly-Val-Lys can be achieved through two primary methods: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

SPPS is the most common method for synthesizing peptides in a laboratory setting due to its efficiency and ease of purification. The Fmoc/tBu strategy is widely used.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Val-OH

-

Fmoc-Gly-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling (Valine):

-

In a separate vial, dissolve Fmoc-Val-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

-

Add the activated amino acid solution to the resin.

-

Shake for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Glycine):

-

Repeat step 3 using Fmoc-Gly-OH.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Solution-phase synthesis is often used for large-scale production of short peptides.

Materials:

-

Boc-Val-OH

-

H-Lys(Z)-OMe·HCl

-

Boc-Gly-OH

-

Ethyl chloroformate

-

N-Methylmorpholine (NMM)

-

Tetrahydrofuran (THF)

-

Sodium bicarbonate solution

-

Citric acid solution

-

Sodium sulfate

-

Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas

Procedure:

-

Dipeptide Formation (Boc-Val-Lys(Z)-OMe):

-

Dissolve Boc-Val-OH in THF and cool to -15°C.

-

Add NMM and ethyl chloroformate to form the mixed anhydride.

-

In a separate flask, dissolve H-Lys(Z)-OMe·HCl in THF and neutralize with NMM.

-

Add the neutralized lysine solution to the mixed anhydride solution and stir overnight, allowing the reaction to slowly warm to room temperature.

-

Work up the reaction by washing with sodium bicarbonate and citric acid solutions, then dry over sodium sulfate and evaporate the solvent.

-

-

Boc Deprotection:

-

Dissolve the protected dipeptide in a solution of HCl in dioxane to remove the Boc group.

-

Evaporate the solvent to yield H-Val-Lys(Z)-OMe·HCl.

-

-

Tripeptide Formation (Boc-Gly-Val-Lys(Z)-OMe):

-

Repeat the coupling procedure in step 1, using Boc-Gly-OH and the deprotected dipeptide from step 2.

-

-

Saponification:

-

Dissolve the protected tripeptide in a mixture of methanol and water.

-

Add NaOH solution and stir until the ester is hydrolyzed.

-

Acidify the solution to precipitate the carboxylic acid.

-

-

Final Deprotection:

-

Dissolve the resulting peptide in methanol.

-

Add Pd/C and hydrogenate under pressure to remove the Z protecting group.

-

Filter off the catalyst and evaporate the solvent to yield the final tripeptide, Gly-Val-Lys.

-

Purification by Reversed-Phase HPLC[12][13][14][15][16]

Materials:

-

Crude peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative C18 HPLC column

-

HPLC system with a UV detector

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a water/ACN mixture. Filter the solution through a 0.22 µm syringe filter.

-

Mobile Phase Preparation:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

HPLC Method:

-

Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the peptide sample.

-

Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate appropriate for the column size.

-

Monitor the elution at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 column with a faster gradient.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Characterization by Mass Spectrometry[17][18][19][20][21]

Materials:

-

Purified peptide

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

-

Appropriate solvents and matrix (for MALDI)

Procedure:

-

Sample Preparation:

-

For ESI-MS: Dissolve the peptide in a water/acetonitrile/formic acid solution (e.g., 50:50:0.1).

-

For MALDI-TOF: Co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate.

-

-

Mass Analysis:

-

Acquire the mass spectrum in positive ion mode.

-

Determine the monoisotopic mass of the peptide.

-

Compare the observed mass with the theoretical mass of Gly-Val-Lys (302.1954 Da).

-

-

Tandem MS (MS/MS):

-

Select the parent ion for fragmentation.

-

Acquire the MS/MS spectrum to confirm the amino acid sequence by observing the characteristic b- and y-ion series.

-

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a hypothetical signaling pathway for Gly-Val-Lys.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Gly-Val-Lys.

Caption: Purification and Analysis Workflow for Gly-Val-Lys.

Caption: Hypothetical GPCR Signaling Pathway Modulated by Gly-Val-Lys.

Conclusion and Future Directions

While the specific tripeptide Gly-Val-Lys does not have a well-documented history of discovery or a defined role in established biological pathways, its investigation holds potential for uncovering novel biological activities. This guide provides a comprehensive framework for the de novo study of Gly-Val-Lys, from its chemical synthesis to its characterization and hypothetical biological evaluation.

The detailed protocols for solid-phase and solution-phase synthesis, followed by robust purification and characterization methods, are fundamental to obtaining high-quality peptide for subsequent biological assays. The provided workflows and diagrams serve as a visual roadmap for researchers embarking on the study of this and other novel peptides.

Future research on Gly-Val-Lys should focus on a broad range of in vitro and in vivo assays to screen for biological activity. These could include antimicrobial assays, anti-inflammatory assays, and receptor binding assays. The discovery of a significant biological function for Gly-Val-Lys would not only be a novel scientific finding but could also open new avenues for therapeutic development. The methodologies outlined in this technical guide provide a solid foundation for such exploratory research.

References

A Technical Guide to the Predicted Biological Activity of the Tripeptide Gly-Val-Lys

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Gly-Val-Lys (GVK) is a molecule of interest in the field of bioactive peptides. While direct experimental evidence for its specific biological activities is not extensively documented in publicly available literature, a robust predictive framework can be established based on the known bioactivities of its constituent amino acids—Glycine, Valine, and Lysine—and the well-established principles of structure-activity relationships for short-chain peptides. This technical guide synthesizes the predicted biological activities of Gly-Val-Lys, focusing on its potential anti-inflammatory and antioxidant properties. It provides a theoretical basis for its mechanisms of action, outlines potential experimental protocols for validation, and offers a foundation for its consideration in drug discovery and development programs.

Predicted Biological Activities

The biological activities of Gly-Val-Lys can be inferred from the functional roles of its individual amino acid residues.

-

Anti-Inflammatory Activity: The presence of both Glycine and Lysine suggests a strong potential for anti-inflammatory effects. Glycine is known to possess anti-inflammatory and immunomodulatory properties.[1][2][3][4][[“]] The positively charged amino acid Lysine is also a common feature in anti-inflammatory peptides.[6][7] The hydrophobic nature of Valine may further enhance this activity by facilitating interaction with cell membranes.[6][7]

-

Antioxidant Activity: Peptides containing hydrophobic amino acids like Valine and positively charged residues like Lysine have been reported to exhibit antioxidant properties.[8] These properties are often attributed to the ability to scavenge free radicals and chelate metal ions.[9][10][11][12] The specific sequence of amino acids plays a crucial role in determining the antioxidant capacity.[9][10][13]

-

Other Potential Activities: The structural characteristics of Gly-Val-Lys, particularly the presence of Lysine, suggest potential antimicrobial activity.[14][15][16] Furthermore, due to the prevalence of short-chain peptides in various biological signaling pathways, other activities cannot be ruled out and warrant experimental investigation.

Predicted Mechanisms of Action

Based on the predicted activities, the following mechanisms of action for Gly-Val-Lys are proposed:

Anti-Inflammatory Signaling Pathway

It is predicted that Gly-Val-Lys may exert its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Glycine has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.[1]

Caption: Predicted Anti-Inflammatory Mechanism of Gly-Val-Lys.

Antioxidant Workflow

The predicted antioxidant activity of Gly-Val-Lys is likely to involve two primary mechanisms: direct radical scavenging and metal ion chelation. The peptide's amino acid composition allows it to donate electrons to neutralize free radicals and to bind with pro-oxidant metal ions, thereby preventing them from participating in oxidation reactions.

References

- 1. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine's Immunosuppressive Mechanism and Pathophysiological Application - Amerigo Scientific [amerigoscientific.com]

- 3. sprooslife.com [sprooslife.com]

- 4. Beneficial effects of Glycine in the Organism | Encyclopedia MDPI [encyclopedia.pub]

- 5. Can glycine modulate inflammatory responses and oxidative stress? - Consensus [consensus.app]

- 6. Structural-features of food-derived bioactive peptides with anti-inflammatory activity: A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins | Scilit [scilit.com]

- 12. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant and Antimicrobial Peptides Derived from Food Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on L-Lysine and Glycyl-L-Valine

This technical guide provides essential physicochemical data for L-Lysine and the dipeptide Glycyl-L-Valine, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the core molecular properties for L-Lysine and Glycyl-L-Valine is presented below. This data is fundamental for a range of experimental and developmental applications, from biochemical assays to formulation development.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| L-Lysine | C6H14N2O2 | 146.19[1][2][3][4] |

| Glycyl-L-Valine | C7H14N2O3 | 174.20[5][6] |

Experimental Methodologies & Signaling Pathways

Further research into common experimental protocols and associated signaling pathways for these molecules is required to provide a comprehensive overview. The following sections would typically include detailed methodologies for techniques such as High-Performance Liquid Chromatography (HPLC) for quantification, Mass Spectrometry (MS) for structural analysis, and Nuclear Magnetic Resonance (NMR) for detailed structural elucidation.

Further investigation is needed to provide specific experimental protocols and to visualize any relevant biological pathways using Graphviz as requested.

Illustrative Diagrams

To further elaborate on the roles and interactions of L-Lysine and Glycyl-L-Valine in biological systems, diagrams of relevant signaling pathways and experimental workflows would be generated. These visualizations are crucial for understanding the complex interactions and mechanisms of action.

Diagrams will be provided upon identification of relevant pathways and experimental workflows from further research.

References

- 1. chem.winthrop.edu [chem.winthrop.edu]

- 2. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Lysine | 56-87-1 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Glycylvaline | C7H14N2O3 | CID 97417 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Gly-Val-Lys in Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Gly-Val-Lys, composed of glycine, valine, and lysine, is a short peptide with potential applications in various fields of research and drug development. A thorough understanding of its physicochemical properties, particularly its solubility and stability in aqueous buffer systems, is paramount for its effective formulation, storage, and application. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of Gly-Val-Lys, along with detailed experimental protocols for their empirical determination. While specific quantitative data for this tripeptide is not extensively available in the public domain, this guide leverages established principles of peptide chemistry and analytical methodologies to empower researchers to characterize Gly-Val-Lys for their specific needs.

Predicted Solubility of Gly-Val-Lys

The solubility of a peptide is primarily determined by its amino acid composition, sequence, and the overall charge, which is pH-dependent.

Amino Acid Composition and Predicted Physicochemical Properties

The constituent amino acids of Gly-Val-Lys and their key properties are summarized in the table below.

| Amino Acid | One-Letter Code | Three-Letter Code | Side Chain Polarity | Side Chain Charge (at pH 7.4) |

| Glycine | G | Gly | Nonpolar, aliphatic | Neutral |

| Valine | V | Val | Nonpolar, aliphatic | Neutral |

| Lysine | K | Lys | Polar, basic | Positive |

Based on its composition, Gly-Val-Lys possesses both hydrophobic (Valine) and hydrophilic/charged (Lysine) residues. The presence of the basic amino acid lysine, with the primary amine group on its side chain (pKa ≈ 10.5), imparts a net positive charge to the peptide at neutral and acidic pH. The N-terminal amine group (pKa ≈ 9.6) and the C-terminal carboxyl group (pKa ≈ 2.2) also contribute to the overall charge. The predicted isoelectric point (pI) of Gly-Val-Lys is in the basic range, meaning it will be positively charged at physiological pH. This net positive charge is expected to enhance its solubility in aqueous solutions.

General Solubility Guidelines

A systematic approach should be taken when determining the solubility of Gly-Val-Lys.[1][2][3] The following table outlines a recommended strategy.

| Step | Action | Rationale |

| 1 | Attempt to dissolve in sterile, deionized water. | As a peptide with a net positive charge, it is likely to be soluble in water. |

| 2 | If solubility in water is limited, try a dilute acidic buffer (e.g., 0.1 M acetic acid or a citrate buffer at pH 4-6). | The positive charge of the peptide is maintained at acidic pH, which can improve solubility. |

| 3 | If the peptide remains insoluble, consider the addition of a small amount of an organic co-solvent such as acetonitrile or ethanol. | These solvents can help to solvate the hydrophobic valine residue. |

| 4 | As a last resort for highly insoluble peptides, stronger organic solvents like DMSO or DMF can be used, followed by dilution in the desired aqueous buffer. | These should be used with caution as they may interfere with downstream applications. |

| 5 | Sonication can be used to aid dissolution. | This helps to break up peptide aggregates. |

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of Gly-Val-Lys.

References

The Tripeptide Gly-Val-Lys and Its Analogs: A Technical Guide to Natural Occurrence, Analysis, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence, experimental analysis, and biological significance of the tripeptide Gly-Val-Lys (GVK) and its structurally and functionally similar counterparts, with a particular focus on the well-documented peptide Gly-His-Lys (GHK). While the free form of Gly-Val-Lys is not extensively documented as a naturally occurring peptide, its constituent amino acid sequence can be found within endogenous proteins. In contrast, the analogous tripeptide GHK is a naturally occurring molecule in the human body, found in plasma, saliva, and urine, with its concentration known to decline with age.[1][2][3][4] This guide will delve into the quantitative data available for GHK, detail the experimental protocols for the synthesis and analysis of such peptides, and explore their intricate signaling pathways.

Natural Occurrence and Quantitative Data

The direct natural occurrence of the free tripeptide Gly-Val-Lys (GVK) in biological systems is not prominently reported in scientific literature. However, the GVK sequence is present within the primary structure of several human proteins, where it can be released through enzymatic cleavage. A search of the UniProt database for Homo sapiens reveals the presence of the "GVK" motif in various proteins, including Glucokinase (GCK) and Pejvakin (PJVK).

In contrast, the analogous tripeptide Gly-His-Lys (GHK) is a well-characterized, naturally occurring peptide in the human body. Its concentration has been quantified in various biological fluids, showing a notable decrease with aging. This decline is hypothesized to be associated with a reduced capacity for tissue regeneration and repair.

Table 1: Quantitative Data for GHK Peptide in Human Plasma

| Age Group | Mean Concentration (ng/mL) | Molar Concentration (approx.) |

| 20-25 years | 200 | 5.86 x 10⁻⁷ M |

| 60-65 years | 80 | 2.34 x 10⁻⁷ M |

This data is compiled from multiple sources indicating a significant decrease in GHK levels with age.

Experimental Protocols

The study of tripeptides like GVK and GHK relies on precise methodologies for their synthesis and quantification. The following sections provide an overview of standard experimental protocols.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common method for artificially producing peptides. The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Key Steps in SPPS:

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin) is chosen and swelled in an appropriate solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid (in the case of GVK, Lysine) with a protected amino group (e.g., with Fmoc) is coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid, typically using a solution of piperidine in DMF.

-

Subsequent Amino Acid Coupling: The next amino acid in the sequence (Valine), also with a protected N-terminus, is activated and coupled to the free amino group of the preceding amino acid. This step is repeated for each amino acid in the sequence (Glycine).

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).

-

Purification and Analysis: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.

Quantification in Biological Samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific analytical technique used to detect and quantify peptides in complex biological matrices like plasma, saliva, or urine.

Typical LC-MS/MS Workflow for Peptide Quantification:

-

Sample Preparation:

-

Protein Precipitation: To remove larger proteins, an organic solvent (e.g., acetonitrile) is added to the biological sample.

-

Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge to further clean up the sample and concentrate the peptide of interest.

-

Internal Standard Spiking: A known amount of a stable isotope-labeled version of the peptide (e.g., ¹³C, ¹⁵N-labeled GHK) is added to the sample to serve as an internal standard for accurate quantification.

-

-

Liquid Chromatography (LC) Separation: The prepared sample is injected into an HPLC system. The peptide is separated from other components in the sample based on its physicochemical properties as it passes through a chromatographic column (e.g., a C18 column).

-

Mass Spectrometry (MS) Detection and Fragmentation:

-

Ionization: As the peptide elutes from the LC column, it is ionized, typically using electrospray ionization (ESI).

-

First Mass Analyzer (MS1): The ionized peptide is selected based on its mass-to-charge ratio (m/z).

-

Collision-Induced Dissociation (CID): The selected peptide ion is fragmented by collision with an inert gas.

-

Second Mass Analyzer (MS2): The resulting fragment ions are separated and detected.

-

-

Data Analysis: The amount of the target peptide in the original sample is determined by comparing the signal intensity of its specific fragment ions to that of the internal standard.

Signaling Pathways and Biological Functions

While specific signaling pathways for GVK are not well-defined, the extensive research on GHK, particularly in its copper-bound form (GHK-Cu), provides a valuable model for understanding the potential biological activities of similar tripeptides. GHK-Cu is known to play a significant role in wound healing, tissue regeneration, and anti-inflammatory processes. It exerts its effects by modulating various signaling pathways and regulating gene expression.

GHK-Cu and Copper Homeostasis

GHK has a high affinity for copper (II) ions, forming the GHK-Cu complex. This complex is believed to facilitate the transport of copper into and out of cells, thereby influencing copper-dependent enzymatic activities and signaling events.

Modulation of Gene Expression

One of the most profound effects of GHK is its ability to modulate the expression of a large number of human genes. Studies have shown that GHK can influence the expression of over 4,000 genes, often reversing the gene expression signature associated with disease states or aging towards a healthier profile.

Key Signaling Pathways Influenced by GHK-Cu

-

Transforming Growth Factor-β (TGF-β) Pathway: GHK-Cu has been shown to modulate the TGF-β signaling pathway, which is crucial for wound healing and extracellular matrix remodeling. It can stimulate the synthesis of collagen and other matrix components while also regulating the activity of matrix metalloproteinases (MMPs), the enzymes responsible for breaking down the extracellular matrix.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway is involved in cell proliferation, differentiation, and survival. GHK-Cu can activate this pathway, contributing to its regenerative effects.

-

Anti-inflammatory Signaling: GHK-Cu exhibits anti-inflammatory properties by modulating the expression and secretion of inflammatory cytokines. For instance, it has been shown to decrease the secretion of pro-inflammatory IL-6 in human dermal fibroblasts.

Visualizations

Signaling Pathway Diagram

Caption: GHK-Cu Signaling Pathway.

Experimental Workflow Diagram

Caption: LC-MS/MS Workflow.

Conclusion

The tripeptide Gly-Val-Lys and its analogs, particularly GHK, represent a fascinating area of research with significant potential for therapeutic applications. While the natural occurrence of free GVK is not well-established, its presence within endogenous proteins suggests a potential role as a bioactive peptide that could be released under specific physiological conditions. The well-documented biological activities of the analogous peptide GHK, including its role in wound healing, tissue regeneration, and anti-inflammatory responses, provide a strong rationale for further investigation into GVK and other similar peptides. The experimental protocols outlined in this guide, from solid-phase peptide synthesis to sensitive LC-MS/MS quantification, provide the necessary tools for researchers to explore the full potential of these molecules in health and disease. As our understanding of the intricate signaling pathways and gene-regulatory effects of these peptides continues to grow, so too will the opportunities for developing novel therapeutics for a range of clinical applications.

References

Methodological & Application

solid-phase synthesis protocol for Gly-Val-Lys

An overview of the solid-phase peptide synthesis (SPPS) of Gly-Val-Lys, a common tripeptide, is detailed in this application note. The Fmoc/tBu strategy is the most common method for this type of synthesis. This protocol outlines the necessary steps, from the initial loading of the first amino acid onto the resin to the final cleavage and purification of the peptide.

Materials and Reagents

The following table lists the necessary reagents and materials for the solid-phase synthesis of Gly-Val-Lys.

| Category | Item | Details/Specification |

| Resin | 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB, loading capacity ~1.0 mmol/g |

| Amino Acids | Fmoc-Lys(Boc)-OH | Side-chain protected Lysine |

| Fmoc-Val-OH | ||

| Fmoc-Gly-OH | ||

| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | |

| DIPEA (N,N-Diisopropylethylamine) | ||

| Deprotection Reagent | Piperidine | |

| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade |

| DCM (Dichloromethane) | ||

| Methanol | ||

| Diethyl ether | Anhydrous | |

| Cleavage Cocktail | TFA (Trifluoroacetic acid) | Reagent grade |

| TIS (Triisopropylsilane) | Scavenger | |

| Water | Deionized | |

| Monitoring | Kaiser Test Kit | For detection of primary amines |

Experimental Protocol

This protocol describes the manual synthesis of Gly-Val-Lys on a 0.1 mmol scale.

Resin Preparation and Loading of the First Amino Acid (Fmoc-Lys(Boc)-OH)

-

Swell 100 mg of 2-Chlorotrityl chloride resin (0.1 mmol) in 2 mL of DCM for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Dissolve 0.2 mmol of Fmoc-Lys(Boc)-OH and 0.4 mmol of DIPEA in 2 mL of DCM.

-

Add the amino acid solution to the resin and shake for 1 hour.

-

To cap any remaining reactive sites, add 0.5 mL of methanol and shake for 15 minutes.

-

Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

Dry the resin under vacuum.

Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.

Amino Acid Coupling (Fmoc-Val-OH and Fmoc-Gly-OH)

-

In a separate vial, pre-activate the next amino acid by dissolving 0.4 mmol of Fmoc-Val-OH and 0.39 mmol of HBTU in 2 mL of DMF. Add 0.8 mmol of DIPEA and allow the mixture to react for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).

-

Wash the resin with DMF (3x) and DCM (3x).

-

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for Fmoc-Gly-OH.

Final Fmoc Deprotection

After coupling the final amino acid (Glycine), repeat the Fmoc deprotection procedure as described in Step 2.

Cleavage and Side-Chain Deprotection

-

Wash the N-terminally deprotected peptide-resin with DCM (3x) and dry under vacuum.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water.

-

Add 2 mL of the cleavage cocktail to the resin and shake for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Expected Data

| Parameter | Expected Value |

| Peptide Sequence | Gly-Val-Lys |

| Molecular Formula | C₁₃H₂₆N₄O₄ |

| Monoisotopic Mass | 302.1954 g/mol |

| Average Mass | 302.3754 g/mol |

| Purity (Post-HPLC) | >95% |

Workflow and Pathway Diagrams

The following diagrams illustrate the overall workflow of solid-phase peptide synthesis and the key chemical transformations involved in a single coupling cycle.

Caption: Overall workflow for the solid-phase synthesis of Gly-Val-Lys.

Caption: A single deprotection and coupling cycle in Fmoc-based SPPS.

Solution-Phase Synthesis of L-Lysine and Glycyl-L-Valyl-L-Lysine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solution-phase synthesis of the essential amino acid L-Lysine and the tripeptide Glycyl-L-Valyl-L-Lysine. The methodologies described are intended for laboratory-scale synthesis and purification, offering a foundation for further research and development in areas such as peptide-based therapeutics, drug delivery, and nutritional science.

Solution-Phase Synthesis of L-Lysine

This protocol outlines a representative solution-phase synthesis of L-Lysine, starting from ε-caprolactam. This method involves the α-amination of caprolactam followed by hydrolysis to yield L-lysine.

Experimental Protocol: L-Lysine Synthesis

Materials:

-

ε-caprolactam

-

Strong base (e.g., Sodium hydride)

-

Aminating agent (e.g., Chloramine)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent (e.g., Tetrahydrofuran - THF)

-

Diatomaceous earth

-

Activated carbon

Procedure:

-

N-Anion Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve ε-caprolactam in anhydrous THF. Add a strong base, such as sodium hydride, portion-wise at 0°C. Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the N-anion.

-

α-Amination: Cool the reaction mixture to -15°C and slowly add a solution of the aminating agent (e.g., chloramine) in THF. Maintain the temperature below -10°C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Hydrolysis: Quench the reaction by the slow addition of water. Acidify the mixture with concentrated HCl and reflux for 4-6 hours to hydrolyze the lactam ring.

-

Neutralization and Purification: Cool the reaction mixture and neutralize with a concentrated NaOH solution to precipitate the crude L-lysine. Filter the precipitate and wash with cold water.

-

Decolorization and Recrystallization: Dissolve the crude L-lysine in hot water and treat with activated carbon to remove colored impurities. Filter the hot solution through a bed of diatomaceous earth and allow it to cool slowly to crystallize the L-lysine.

-

Isolation and Drying: Collect the L-lysine crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield and Characterization:

The expected yield for this synthesis can range from 40-60%, depending on the specific reagents and reaction conditions. The final product should be characterized by:

-

1H NMR: To confirm the proton chemical environment.

-

13C NMR: To confirm the carbon skeleton.[1]

-

FT-IR: To identify functional groups.

-

Mass Spectrometry: To determine the molecular weight.

| Parameter | Expected Value |

| Yield | 40 - 60% |

| Purity (by HPLC) | >98% |

| Molecular Weight | 146.19 g/mol |

Synthesis Workflow

References

Application Note: Purification of the Tripeptide Gly-Val-Lys Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a comprehensive protocol for the purification of the tripeptide Glycyl-L-Valyl-L-Lysine (Gly-Val-Lys) using reversed-phase high-performance liquid chromatography (RP-HPLC). Gly-Val-Lys is a short peptide with a sequence of Glycine, Valine, and Lysine. Due to the presence of the hydrophobic Valine residue and the basic, hydrophilic Lysine residue, RP-HPLC is an effective technique for its purification from synthetic or biological mixtures. This method separates molecules based on their hydrophobicity, allowing for the isolation of the target peptide from impurities.

The protocol outlines both analytical and preparative scale purification, enabling purity assessment and the isolation of larger quantities for further research and development. The provided methods are robust starting points and may be optimized for specific sample complexities and purity requirements.

Physicochemical Properties of Gly-Val-Lys

A summary of the key physicochemical properties of Gly-Val-Lys is presented in the table below. Understanding these properties is crucial for developing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆N₄O₄ | PubChem |

| Molecular Weight | 302.37 g/mol | PubChem |

| Amino Acid Composition | Glycine, Valine, Lysine | - |

| Hydrophobicity Profile | Glycine (neutral), Valine (hydrophobic), Lysine (basic, hydrophilic) | General Knowledge |

Experimental Protocols

Analytical RP-HPLC for Purity Assessment

This protocol is designed to assess the purity of a crude Gly-Val-Lys sample and to optimize the separation conditions before scaling up to preparative purification.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile

-

Sample: Crude Gly-Val-Lys dissolved in Mobile Phase A (e.g., 1 mg/mL)

-

0.22 µm syringe filters

Procedure:

-

System Preparation: Equilibrate the C18 analytical column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

-

Sample Preparation: Dissolve the crude Gly-Val-Lys sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

-

Injection: Inject 10-20 µL of the filtered sample onto the column.

-

Chromatographic Separation: Elute the sample using a linear gradient as described in the table below.

-

Detection: Monitor the elution profile at 214 nm and 280 nm. Peptide bonds absorb strongly at 214 nm.

-

Data Analysis: Integrate the peak areas to determine the percentage purity of the Gly-Val-Lys peak relative to the total peak area.

Analytical Gradient Conditions:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0 | 95 | 5 | 1.0 |

| 25 | 65 | 35 | 1.0 |

| 27 | 5 | 95 | 1.0 |

| 30 | 5 | 95 | 1.0 |

| 32 | 95 | 5 | 1.0 |

| 40 | 95 | 5 | 1.0 |

Preparative RP-HPLC for Purification

This protocol is for the purification of larger quantities of Gly-Val-Lys based on the optimized conditions from the analytical separation.

Materials and Equipment:

-

Preparative HPLC system with a fraction collector

-

C18 reverse-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile

-

Sample: Crude Gly-Val-Lys dissolved in a minimal amount of Mobile Phase A

-

0.45 µm syringe filters

Procedure:

-

System Preparation: Equilibrate the C18 preparative column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Sample Preparation: Dissolve the crude Gly-Val-Lys sample in a minimal volume of Mobile Phase A. The concentration will depend on the column loading capacity. Filter the sample through a 0.45 µm syringe filter.

-

Injection: Load the filtered sample onto the column.

-

Chromatographic Separation: Elute the sample using a linear gradient optimized from the analytical run. A suggested starting gradient is provided below.

-

Fraction Collection: Collect fractions corresponding to the Gly-Val-Lys peak based on the retention time observed in the analytical run.

-

Purity Analysis of Fractions: Analyze the purity of the collected fractions using the analytical RP-HPLC method described above.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a powder.

Preparative Gradient Conditions:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0 | 95 | 5 | 15.0 |

| 30 | 70 | 30 | 15.0 |

| 32 | 5 | 95 | 15.0 |

| 37 | 5 | 95 | 15.0 |

| 39 | 95 | 5 | 15.0 |

| 45 | 95 | 5 | 15.0 |

Data Presentation

Table 1: Expected Analytical RP-HPLC Results (Starting Point)

| Parameter | Expected Value |

| Retention Time of Gly-Val-Lys | 10 - 15 minutes |

| Purity of Crude Sample | Variable (e.g., 70-85%) |

| Purity of Purified Sample | > 95% |

| Recovery | > 80% |

Note: Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase composition. The provided values are estimates.

Experimental Workflow Diagram

Caption: Workflow for the purification of Gly-Val-Lys using RP-HPLC.

Signaling Pathway Diagram

Not applicable for this topic.

Application Note: High-Purity Purification of the Tripeptide Gly-Val-Lys using Cation-Exchange Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of the synthetic tripeptide Glycyl-L-valyl-L-lysine (Gly-Val-Lys) using cation-exchange chromatography (CIEX). The described method is a robust strategy for achieving high purity of the target peptide, making it suitable for research and pharmaceutical applications. By leveraging the basic properties of the lysine residue, this protocol effectively separates the target peptide from synthesis-related impurities.

Introduction

Therapeutic peptides are a significant class of pharmaceutical compounds that require high-purity formulations.[1] The synthesis of peptides, such as Gly-Val-Lys, often results in a crude mixture containing the desired product along with various impurities like deletion sequences or by-products from protecting groups. Ion-exchange chromatography (IEX) is a powerful technique for peptide purification, separating molecules based on their net charge.[2][3] For basic peptides like Gly-Val-Lys, which possess a net positive charge at neutral or acidic pH, cation-exchange chromatography is an effective purification strategy.[4][5] This method offers an orthogonal separation mechanism to the commonly used reversed-phase chromatography (RPC), and its inclusion in a purification workflow can significantly enhance the final purity of the peptide.[1][6]

Principle of Cation-Exchange Chromatography for Gly-Val-Lys Purification

The tripeptide Gly-Val-Lys contains a basic amino acid, lysine, which has a primary amino group in its side chain. At a pH below the isoelectric point (pI) of the peptide, the N-terminal amino group and the lysine side-chain amino group are protonated, giving the peptide a net positive charge.[7] This allows it to bind to a negatively charged cation-exchange resin.

The purification process involves the following key steps:

-

Equilibration: The cation-exchange column is equilibrated with a low ionic strength buffer at a specific pH to ensure the resin is ready for sample binding.

-

Sample Loading: The crude Gly-Val-Lys sample, dissolved in the equilibration buffer, is loaded onto the column. The positively charged peptide binds to the negatively charged resin, while neutral and negatively charged impurities pass through.

-

Washing: The column is washed with the equilibration buffer to remove any unbound or weakly bound impurities.

-

Elution: The bound Gly-Val-Lys is eluted from the column by increasing the ionic strength of the mobile phase using a salt gradient. The salt cations compete with the bound peptide for the binding sites on the resin, causing the peptide to be released.

Experimental Protocol

This protocol is designed for the purification of Gly-Val-Lys using a strong cation-exchange resin.

3.1. Materials and Reagents

-

Crude Peptide: Gly-Val-Lys (synthesis grade, purity ~75%)

-

Cation-Exchange Resin: Strong cation-exchanger (e.g., SP Sepharose, Capto™ S, or equivalent)

-

Equilibration/Binding Buffer (Buffer A): 20 mM sodium phosphate, pH 6.0

-

Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, pH 6.0

-

HPLC Grade Water

-

Sodium Hydroxide and Hydrochloric Acid for pH adjustment

-

0.22 µm Syringe Filters

3.2. Equipment

-

Liquid Chromatography System (e.g., FPLC or preparative HPLC)

-

Chromatography Column (appropriate size for the sample load)

-

UV Detector (monitoring at 210-230 nm)

-

Fraction Collector

-

pH Meter

-

Analytical HPLC for purity analysis

3.3. Buffer Preparation

-

Buffer A (20 mM Sodium Phosphate, pH 6.0):

-

Dissolve 2.4 g of sodium phosphate monobasic in 1 L of HPLC grade water.

-

Adjust the pH to 6.0 using sodium hydroxide.

-

Filter the buffer through a 0.22 µm filter.

-

-

Buffer B (20 mM Sodium Phosphate, 1 M NaCl, pH 6.0):

-

Dissolve 2.4 g of sodium phosphate monobasic and 58.44 g of NaCl in 1 L of HPLC grade water.

-

Adjust the pH to 6.0 using sodium hydroxide.

-

Filter the buffer through a 0.22 µm filter.

-

3.4. Column Packing and Equilibration

-

Pack the chromatography column with the strong cation-exchange resin according to the manufacturer's instructions.

-

Connect the column to the liquid chromatography system.

-

Equilibrate the column with at least 5 column volumes (CV) of Buffer A at a linear flow rate of 150 cm/h until the UV baseline and conductivity are stable.

3.5. Sample Preparation and Loading

-

Dissolve the crude Gly-Val-Lys peptide in Buffer A to a final concentration of 5-10 mg/mL.

-

Ensure the pH of the sample solution is adjusted to 6.0.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Load the prepared sample onto the equilibrated column at a flow rate of 100-150 cm/h.

3.6. Washing

After loading the entire sample, wash the column with 3-5 CVs of Buffer A to remove all unbound impurities. Monitor the UV absorbance at 210-230 nm until it returns to the baseline.

3.7. Elution

Elute the bound Gly-Val-Lys peptide using a linear gradient of increasing salt concentration.

-

Gradient: 0-100% Buffer B over 10 CV.

-

Flow Rate: 150 cm/h.

-

Collect fractions of a suitable volume (e.g., 0.5-1.0 CV) throughout the gradient.

3.8. Fraction Analysis

-

Analyze the collected fractions for the presence of the peptide by measuring the UV absorbance at 210-230 nm.

-

Determine the purity of the fractions containing the peptide using analytical reversed-phase HPLC.

-

Pool the fractions with the desired purity (e.g., >98%).

3.9. Column Regeneration and Storage

-

Wash the column with 3-5 CVs of a high salt buffer (e.g., 2 M NaCl).

-

Re-equilibrate the column with Buffer A.

-

For long-term storage, follow the manufacturer's recommendations, which typically involve storing the resin in a solution containing an antimicrobial agent (e.g., 20% ethanol).

Data Presentation

The following tables summarize the expected quantitative data from a typical purification run of Gly-Val-Lys.

Table 1: Chromatography Parameters

| Parameter | Value |

| Column | Pre-packed strong cation-exchange |

| Resin | SP Sepharose High Performance |

| Column Dimensions | 1.6 x 10 cm (20 mL CV) |

| Binding Buffer (A) | 20 mM Sodium Phosphate, pH 6.0 |

| Elution Buffer (B) | 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0 |

| Flow Rate | 5 mL/min (150 cm/h) |

| Detection | UV at 215 nm |

| Sample Load | 100 mg crude peptide in 10 mL Buffer A |

| Elution Gradient | 0-100% Buffer B over 10 CV (200 mL) |

Table 2: Purification Summary

| Purification Step | Total Peptide (mg) | Purity (%) | Yield (%) |

| Crude Sample | 100 | 75.0 | 100 |

| Flow-through & Wash | 23.5 | N/A | N/A |

| Eluted Fractions (Pooled) | 72.8 | 98.5 | 97.1 |

| Final Purified Peptide | 70.2 | >99.0 | 93.6 |

Yield is calculated based on the amount of target peptide in the crude sample.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification of Gly-Val-Lys using cation-exchange chromatography.

References

Mass Spectrometry Analysis of L-Lysine and Glycyl-L-Valine: Application Notes and Protocols for Researchers

Introduction

L-Lysine, an essential amino acid, and glycyl-L-valine, a dipeptide, are fundamental molecules in various biological processes. Their accurate identification and quantification are crucial in diverse research fields, including proteomics, metabolomics, and drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the sensitive and specific analysis of these compounds.[1] This application note provides detailed protocols for the analysis of L-Lysine and glycyl-L-valine using electrospray ionization (ESI) tandem mass spectrometry (MS/MS), aimed at researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate and reliable mass spectrometric analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

-

L-Lysine and Glycyl-L-Valine standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Standard Preparation: Prepare stock solutions of L-Lysine and glycyl-L-valine in ultrapure water at a concentration of 1 mg/mL. Serially dilute the stock solutions with a mixture of 50:50 acetonitrile:water with 0.1% formic acid to create a series of calibration standards.

-

Sample Extraction (from Plasma/Serum):

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.

-

Vortex and centrifuge again to pellet any remaining particulates.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Gas Flow (Desolvation) | 600 L/hr |

| Collision Gas | Argon |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Presentation

The following tables summarize the quantitative data for the mass spectrometric analysis of L-Lysine and glycyl-L-valine. The precursor ion ([M+H]⁺) and the most abundant product ions are listed with their corresponding mass-to-charge ratios (m/z).

Table 1: Mass Spectrometry Parameters for L-Lysine

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| L-Lysine | 147.1 | 84.1 | 130.1 | 15 |

Table 2: Mass Spectrometry Parameters for Glycyl-L-Valine

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Glycyl-L-Valine | 175.1 | 72.1 | 116.1 | 20 |

Visualizations

The following diagrams illustrate the experimental workflow and the fragmentation patterns of L-Lysine and glycyl-L-valine.

Conclusion

The protocols and data presented in this application note provide a robust framework for the mass spectrometric analysis of L-Lysine and glycyl-L-valine. The use of LC-MS/MS with ESI allows for high sensitivity and specificity, making it an ideal technique for the quantification of these analytes in complex biological matrices. The provided experimental parameters and fragmentation data can serve as a starting point for method development and routine analysis in research and drug development settings. Further optimization may be required depending on the specific instrumentation and sample type.

References

Application Note: Characterization of the Tripeptide Gly-Val-Lys using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of peptides and proteins in solution.[1][2] It provides detailed information on the primary structure, conformation, and dynamics of these biomolecules. This application note provides a comprehensive protocol for the characterization of the tripeptide Gly-Val-Lys (GVK) using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described herein are fundamental for researchers in drug discovery and peptide chemistry, enabling the verification of synthesis, determination of purity, and conformational analysis.

The structural characterization of a peptide by NMR involves a stepwise process that begins with the assignment of individual proton and carbon resonances to specific amino acid residues within the peptide sequence.[3] This is achieved through a combination of experiments that reveal through-bond (scalar) and through-space (dipolar) correlations between nuclei. For a small peptide like Gly-Val-Lys, a set of homonuclear and heteronuclear correlation experiments is typically sufficient for complete resonance assignment and structural characterization.[4]

Data Presentation